

# Whitepaper: A Preclinical Guide to Repurposing Terazosin for Amyotrophic Lateral Sclerosis (ALS)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Terazosin*

Cat. No.: *B121538*

[Get Quote](#)

A Senior Application Scientist's Perspective on Navigating from Mechanism to In Vivo Validation

## Abstract

Amyotrophic Lateral Sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons, for which effective therapeutic interventions remain elusive. A growing body of evidence implicates dysregulated energy metabolism as a core pathological feature, making bioenergetic pathways attractive therapeutic targets. This technical guide provides an in-depth framework for the preclinical evaluation of **Terazosin**, an FDA-approved  $\alpha$ -1 adrenergic antagonist, repurposed for its non-canonical ability to activate Phosphoglycerate Kinase 1 (PGK1), a key glycolytic enzyme. We will detail the scientific rationale, present validated experimental workflows from in vitro proof-of-concept to in vivo efficacy in rodent models, and provide step-by-step protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and advance **Terazosin** or similar PGK1-activating compounds as potential therapeutics for ALS.

## The Core Hypothesis: Re-Fueling the Motor Neuron by Targeting PGK1

The central challenge in ALS is the selective vulnerability and death of motor neurons. While the upstream causes are heterogeneous, a convergent downstream pathology is a cellular energy deficit.[\[1\]](#)[\[2\]](#) Motor neurons, with their long axons and high metabolic demands, are exquisitely sensitive to disruptions in ATP production. Evidence suggests that in both sporadic and familial ALS, bioenergetic pathways are compromised.[\[3\]](#)[\[4\]](#) This provides a compelling, cause-agnostic therapeutic window: restoring metabolic homeostasis may confer broad neuroprotection.

Our focus is on glycolysis, the fundamental pathway for glucose breakdown. A key ATP-generating enzyme in this pathway is Phosphoglycerate Kinase 1 (PGK1).[\[4\]](#)[\[5\]](#) Preclinical research has identified **Terazosin**, a drug with a long history of safe use for benign prostatic hyperplasia and hypertension, as a potent allosteric activator of PGK1.[\[3\]](#)[\[4\]](#)[\[6\]](#) Through this off-target effect, **Terazosin** enhances glycolytic flux, boosts ATP production, and provides crucial energy to stressed neurons.[\[7\]](#)[\[8\]](#) Furthermore, its neuroprotective effects extend to rescuing the formation of stress granules, pathological protein aggregates common in ALS.[\[6\]](#)[\[9\]](#)[\[10\]](#)

The guiding hypothesis for this preclinical program is that by pharmacologically enhancing PGK1 activity with **Terazosin**, we can correct the bioenergetic deficit in ALS motor neurons, thereby increasing their resilience, improving function, and slowing disease progression.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Terazosin**'s neuroprotective action in ALS.

## Phase 1: In Vitro Validation - Cellular Proof-of-Concept

The initial phase of research must rigorously establish that **Terazosin** confers a direct protective and bioenergetic benefit to motor neurons in a controlled environment. The use of

embryonic stem cell (ESC) or induced pluripotent stem cell (iPSC)-derived motor neurons carrying ALS-relevant mutations (e.g., TDP-43M337V) is highly recommended.[6][9]



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro validation of **Terazosin** in ALS motor neuron models.

## Protocol 1: Motor Neuron Neuroprotection Assay

Objective: To determine if **Terazosin** protects motor neurons from a relevant stressor, such as oxidative stress induced by sodium arsenite.

Methodology:

- Plating: Plate ESC-derived motor neurons expressing TDP-43M337V in 96-well black-walled, clear-bottom plates coated with laminin at a density of  $1.5 \times 10^5$  cells/cm<sup>2</sup>.[6]
- Maturation: Culture cells for 5-7 days to allow for maturation.
- **Terazosin** Pre-treatment: Treat cells with a dose range of **Terazosin** (e.g., 0.1, 1, 10, 30  $\mu$ M) or vehicle control (DMSO) for 24 hours.

- **Induce Stress:** Add a toxic concentration of sodium arsenite (e.g., 50  $\mu$ M) to induce oxidative stress and stress granule formation, leaving a set of wells as untreated controls. Incubate for 1 hour.
- **Washout & Recovery:** Gently wash cells with fresh media and return to the incubator for 24 hours.
- **Viability Assessment:** Use a live/dead viability assay (e.g., Calcein-AM/Ethidium Homodimer-1).
- **Analysis:** Image plates using a high-content imager. Quantify the percentage of viable (Calcein-AM positive) cells relative to the total number of cells. The causal logic is that if **Terazosin** boosts energy reserves, neurons will be better equipped to survive the acute metabolic demand of the stress response.

## Protocol 2: Glycolytic Rate Assessment (Seahorse XF Analyzer)

Objective: To confirm that **Terazosin** increases glycolysis in motor neurons.

Methodology:

- **Plating:** Seed motor neurons in a Seahorse XF Cell Culture Microplate as per manufacturer guidelines.
- **Treatment:** Treat mature motor neurons with an effective dose of **Terazosin** (determined from Protocol 1) or vehicle for 24 hours.
- **Assay Preparation:** One hour before the assay, replace the culture medium with XF Base Medium supplemented with L-glutamine, pH 7.4, and incubate in a non-CO<sub>2</sub> incubator.
- **Glycolysis Stress Test:** Load the sensor cartridge with sequential injectors: Glucose (10 mM), Oligomycin (1  $\mu$ M, an ATP synthase inhibitor), and 2-Deoxy-D-Glucose (2-DG, a glycolysis inhibitor, 50 mM).[11]
- **Run Assay:** Place the plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.

- Analysis: Measure the Extracellular Acidification Rate (ECAR). The key parameters are:
  - Basal Glycolysis: The ECAR rate following glucose injection.
  - Glycolytic Capacity: The maximum ECAR rate after inhibiting oxidative phosphorylation with oligomycin. A significant increase in basal glycolysis in **Terazosin**-treated cells provides direct evidence of target engagement.[6][9]

## Protocol 3: ATP Quantification Assay

Objective: To measure the direct downstream product of increased glycolysis: cellular ATP.

Methodology:

- Culture and Treatment: Culture and treat motor neurons with **Terazosin** as described in Protocol 1 in a standard 96-well plate.
- Cell Lysis: Lyse the cells using a buffer compatible with luminescence-based ATP assays.
- ATP Detection: Use a commercial ATP detection kit (e.g., CellTiter-Glo®) which generates a luminescent signal proportional to the amount of ATP present.
- Measurement: Read luminescence on a plate reader.
- Normalization: Normalize ATP levels to total protein content from a parallel well (measured via BCA or similar assay) to account for differences in cell number. A dose-dependent increase in normalized ATP levels validates the bioenergetic hypothesis.[12][13]

## Protocol 4: Stress Granule Formation Assay

Objective: To evaluate **Terazosin**'s effect on the pathological assembly of stress granules.

Methodology:

- Culture on Coverslips: Plate and treat motor neurons on laminin-coated glass coverslips.
- Stress Induction: Induce stress with sodium arsenite as described in Protocol 1.

- Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.
- Immunocytochemistry: Block with 5% goat serum, then incubate with a primary antibody against a stress granule marker (e.g., G3BP1). Follow with an appropriate fluorescently-labeled secondary antibody. Co-stain with a motor neuron marker (e.g., SMI-32 or ChAT) and a nuclear stain (DAPI).
- Imaging and Analysis: Acquire images using a confocal microscope. Quantify the number and size of G3BP1-positive puncta per motor neuron. A reduction in stress granule formation in **Terazosin**-treated cells indicates a secondary protective mechanism.[\[6\]](#)[\[9\]](#)

| In Vitro Assay           | Key Parameter                     | Expected Outcome with Terazosin   | Authoritative Rationale                                                                           |
|--------------------------|-----------------------------------|-----------------------------------|---------------------------------------------------------------------------------------------------|
| Neuroprotection          | % Cell Viability                  | ↑ Increased survival post-stress  | Enhanced energy capacity improves cellular resilience. <a href="#">[6]</a><br><a href="#">[9]</a> |
| Glycolytic Rate          | Basal ECAR (mpH/min)              | ↑ Increased basal glycolysis      | Direct consequence of PGK1 activation. <a href="#">[9]</a><br><a href="#">[10]</a>                |
| ATP Quantification       | Luminescence (RLU)/<br>µg protein | ↑ Increased cellular ATP levels   | Validates downstream effect of enhanced glycolysis. <a href="#">[7]</a> <a href="#">[12]</a>      |
| Stress Granule Formation | G3BP1 puncta per neuron           | ↓ Reduced number/size of granules | Suggests modulation of protein homeostasis pathways. <a href="#">[6]</a>                          |

## Phase 2: In Vivo Efficacy - Validation in ALS Animal Models

Positive in vitro data must be translated to a living system. The Thy1-hTDP-43 transgenic mouse is a relevant model as it recapitulates key features of TDP-43 proteinopathy, which is

present in over 95% of ALS cases.[9][14] Zebrafish models are also valuable for higher-throughput initial screening.[2][3]



[Click to download full resolution via product page](#)

Caption: Experimental timeline for in vivo efficacy testing of **Terazosin** in an ALS mouse model.

## Protocol 5: In Vivo Dosing and Administration

Objective: To systematically administer **Terazosin** to an ALS mouse model.

Methodology:

- Animal Model: Use transgenic mice expressing human TDP-43 (e.g., Thy1-hTDP-43 line) and wild-type littermate controls.
- Group Allocation: Randomly assign mice to a vehicle control group (saline) and **Terazosin** treatment groups (e.g., 10 µg/kg and 100 µg/kg).[2]
- Drug Preparation: Dissolve **Terazosin** hydrochloride in sterile saline. Prepare fresh daily.
- Administration: Begin daily intraperitoneal (i.p.) injections at a presymptomatic or early symptomatic age (e.g., postnatal day 90).
- Monitoring: Monitor body weight and general health daily. The established safety profile of **Terazosin** is a key advantage, but initial tolerability studies are still prudent.[3][14]

## Protocol 6: Behavioral and Motor Function Assessment

Objective: To quantify the effect of **Terazosin** on motor performance and disease progression.

Methodology:

- Rotarod Test: Weekly, place mice on an accelerating rotarod (e.g., 4-40 rpm over 5 minutes). Record the latency to fall. This tests motor coordination and endurance.
- Grip Strength: Use a grip strength meter to measure forelimb and hindlimb grip strength weekly. This directly assesses muscle weakness.
- Clinical Scoring: Score mice weekly or bi-weekly on a clinical scale based on limb weakness, tremor, and paralysis to track disease progression.[14]

## Protocol 7: Survival Analysis

Objective: To determine if **Terazosin** extends the lifespan of ALS mice.

Methodology:

- Daily Monitoring: Monitor mice daily past the median survival point of the vehicle group.

- Endpoint Definition: Define a humane endpoint, such as the inability to right within 30 seconds when placed on the side or a loss of >20% of peak body weight.
- Data Analysis: Record the age at which each mouse reaches the endpoint. Generate a Kaplan-Meier survival curve and analyze for statistical significance using a log-rank test. Even a modest but significant survival extension is a promising result.[2][14]

## Protocol 8: Histopathological Analysis

Objective: To determine if functional improvements correlate with motor neuron survival.

Methodology:

- Tissue Collection: At the study endpoint (or a pre-defined symptomatic timepoint), perfuse mice with saline followed by 4% paraformaldehyde.
- Spinal Cord Dissection: Carefully dissect the lumbar region of the spinal cord.
- Processing: Post-fix the tissue, cryoprotect in sucrose, and embed for cryosectioning.
- Staining: Cut serial sections (e.g., 30  $\mu$ m) and perform Nissl staining (cresyl violet) to visualize neuronal cell bodies.
- Neuron Counting: Using stereological principles (e.g., the optical fractionator method), count the number of large, healthy-appearing motor neurons in the ventral horn of the lumbar spinal cord.[2][6] A significant increase in motor neuron number in treated mice provides the ultimate cellular validation of neuroprotection.[14]

| In Vivo Endpoint | Key Parameter      | Published Outcome with Terazosin (TDP-43 Model)  | Reference                                                    |
|------------------|--------------------|--------------------------------------------------|--------------------------------------------------------------|
| Survival         | Median Lifespan    | ~5% increase (from 21 to 22 days)                | <a href="#">[2]</a> <a href="#">[14]</a>                     |
| Motor Function   | Clinical Score     | Significantly improved scores                    | <a href="#">[14]</a>                                         |
| Body Weight      | Weight Change      | Significantly increased body weight vs. controls | <a href="#">[2]</a>                                          |
| Neuroprotection  | Motor Neuron Count | ~40% increase in ventral horn motor neurons      | <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[14]</a> |

## Translational Outlook

The strength of the preclinical data for **Terazosin** in ALS has justified its advancement into human studies. A pilot clinical trial, the "**Terazosin** Repurposing Study in ALS (TRUST)," has been initiated to assess safety, tolerability, and effects on key biomarkers of neurodegeneration over a six-month period.[\[4\]](#)[\[15\]](#)[\[16\]](#) This crucial step aims to bridge the gap between animal models and patient therapy. The advantage of repurposing a drug like **Terazosin** is its known safety profile, which can significantly accelerate the clinical trial process.[\[3\]](#)[\[17\]](#)

## Conclusion

The preclinical case for repurposing **Terazosin** for ALS is built on a strong mechanistic foundation and validated by a logical progression of in vitro and in vivo studies. By activating the glycolytic enzyme PGK1, **Terazosin** addresses a fundamental bioenergetic deficit in diseased motor neurons, leading to increased ATP production, reduced pathological stress granule formation, and ultimately, enhanced neuron survival and improved motor function in animal models. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to further investigate this promising therapeutic strategy. The ongoing clinical evaluation will determine if this compelling preclinical evidence translates into a meaningful new therapy for patients with ALS.

## References

- Chaytow, H., et al. (2022). Targeting phosphoglycerate kinase 1 with **terazosin** improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis. *eBioMedicine*, 83, 104202. [\[Link\]](#)[\[9\]](#)
- University of Edinburgh Research Explorer. (2022).
- BioWorld. (2022). PGK1 targeting improves motor neuron phenotypes in ALS. [\[Link\]](#)[\[2\]](#)
- Chaytow, H., et al. (2022). Targeting phosphoglycerate kinase 1 with **terazosin** improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis.
- ALS Therapy Development Institute. (2021).
- ALS News Today. (2022).
- Medscape. (2022).
- NHS Health Research Authority. (2021). **Terazosin** RepUrposing STudy in ALS (TRUST). [\[Link\]](#)[\[16\]](#)
- McCombe, P. A., et al. (2023). Drug repurposing in amyotrophic lateral sclerosis (ALS). *Frontiers in Neuroscience*. [\[Link\]](#)[\[4\]](#)
- Nuffield Department of Clinical Neurosciences. (2022).
- Schultz, J. L., et al. (2022). A Pilot to Assess Target Engagement of **Terazosin** in Parkinson's Disease.
- Padirac Innovation. (2022).
- University of Edinburgh. (2024). Drug shows promise for motor neuron disease. [\[Link\]](#)[\[17\]](#)
- TeSlaa, T., & Teitel, M. A. (2014). Techniques to Monitor Glycolysis. *Methods in enzymology*. [\[Link\]](#)[\[11\]](#)
- Schultz, J. L., et al. (2022). A pilot to assess target engagement of **terazosin** in Parkinson's disease.
- ISRCTN. (2021).
- The University of Iowa. (2023). The effect of **terazosin** (TZ) on the PGK1 step of glycolysis. *Iowa Research Online*. [\[Link\]](#)[\[7\]](#)
- Welsh, M. J., et al. (2024). A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of **terazosin** and phosphoglycerate kinase 1. *Proceedings of the National Academy of Sciences*, 121(9). [\[Link\]](#)[\[5\]](#)
- Frontiers. (2022).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [research.ed.ac.uk](https://research.ed.ac.uk) [research.ed.ac.uk]
- 2. | BioWorld [bioworld.com]
- 3. Terazosin Could be Repurposed to Treat ALS [medscape.com]
- 4. Drug repurposing in amyotrophic lateral sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [pnas.org](https://pnas.org) [pnas.org]
- 6. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [s3.amazonaws.com](https://s3.amazonaws.com) [s3.amazonaws.com]
- 8. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis. — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 11. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Pilot to Assess Target Engagement of Terazosin in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A pilot to assess target engagement of terazosin in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [alsnewstoday.com](https://alsnewstoday.com) [alsnewstoday.com]
- 15. Trial: Terazosin RepUrposing STudy in amyotrophic lateral... | ALS TDI [als.net]
- 16. [hra.nhs.uk](https://hra.nhs.uk) [hra.nhs.uk]
- 17. Drug shows promise for motor neuron disease | Research and innovation | The University of Edinburgh [ed.ac.uk]
- To cite this document: BenchChem. [Whitepaper: A Preclinical Guide to Repurposing Terazosin for Amyotrophic Lateral Sclerosis (ALS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121538#preclinical-research-on-repurposing-terazosin-for-als>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)